Azulene
Overview
Description
Azulene is recognized for its non-alternant bicyclic aromatic hydrocarbon structure, which is an isomer of naphthalene. It has garnered attention due to its anti-Kasha’s rule emissions and unique physicochemical properties. Traditionally, the synthesis of azulene-based compounds was challenging, but recent advancements have introduced more efficient methods. These compounds exhibit promising applications in bioimaging, molecular switches, and optoelectronics, among others (Ou et al., 2019).
Synthesis Analysis
The synthesis of azulene and its derivatives has evolved significantly. Recent methods have enabled the creation of azulene-based compounds with finely tuned physicochemical properties. For instance, a novel synthesis approach developed avoids the need for dehydrogenation steps, providing a more straightforward pathway to azulene with high unsaturation and functional versatility from basic benzene derivatives (Scott et al., 1980).
Molecular Structure Analysis
The molecular structure of azulene is distinctive, featuring a five-membered ring fused with a seven-membered ring, which contributes to its unique physical and chemical properties. This structure is pivotal in its application across various fields, including optoelectronics and materials science. The structural analysis has been significantly aided by X-ray crystallography, elucidating the detailed arrangement of atoms within azulene molecules and their derivatives (Robertson & Shearer, 1956).
Chemical Reactions and Properties
Azulene's chemical reactions are profoundly influenced by its unique structure, leading to various functional materials. Its reactivity has been exploited in synthesizing azulene-based π-functional materials, demonstrating potential in constructing advanced organic materials with novel properties for optoelectronics (Xin et al., 2021).
Physical Properties Analysis
The physical properties of azulene, including its bright blue color and polar nature, make it an attractive candidate for materials science applications. These properties stem from its unique aromatic structure, contributing to its applications in organic electronics and photonics. The synthesis and incorporation of azulene into polymers have led to materials with interesting properties, further broadening its applicability (Zeng et al., 2020).
Chemical Properties Analysis
Azulene's chemical properties, such as its large dipole moment and narrow energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), make it a key building block for the synthesis of functional materials. These properties have been leveraged in designing azulene-based compounds for applications in optoelectronics, including solar cells and organic field-effect transistors (Dong & Zhang, 2016).
Scientific Research Applications
Azole Resistance in Agriculture and Medicine
Azole compounds, including azulene derivatives, have been widely studied for their applications in both agriculture and medicine. Research has demonstrated that azole fungicides used in agriculture can lead to the development of azole-resistant strains of Aspergillus fumigatus, a fungus that causes diseases in humans. This resistance poses a challenge for treating aspergillosis with azole medications, indicating a significant crossover of azole resistance between agricultural and medical fields. The environmental route of resistance highlights the need for careful consideration of azole use in both sectors to prevent treatment failures in clinical settings (Berger et al., 2017).
Azo Dyes in Environmental and Medical Applications
Azo dyes, related to azulene through their use of azo linkages, are another significant area of research. These dyes are prevalent in various industries, leading to environmental concerns due to their persistence and potential toxicity. Studies have focused on the removal and degradation of azo dyes from wastewater, employing both chemical and biological methods. This research not only addresses environmental sustainability but also explores the potential medical applications of azo dyes, including their role in drug delivery and as indicators in biomedical research (Singh & Arora, 2011).
Azolla as a Model for Symbiosis and Nitrogen Fixation
Azolla, a water fern that hosts nitrogen-fixing cyanobacteria in its leaves, represents a unique model for studying symbiosis and nitrogen fixation. Research on Azolla has explored its potential as a biofertilizer, contributing to sustainable agriculture by reducing the need for synthetic nitrogen fertilizers. This area of research not only sheds light on the ecological benefits of Azolla but also contributes to understanding the mechanisms of symbiosis and nitrogen fixation, which are critical for both environmental science and agricultural applications (Lejeune et al., 1999).
N-Sulfonyl Aminated Azines in Drug Development
Research into N-sulfonyl aminated azines, a class of compounds related to sulfa drugs, has highlighted their potential in medicinal chemistry. These compounds have been explored for their therapeutic properties, including anti-inflammatory, antihypertensive, and anticancer activities. The development of these derivatives exemplifies the continuous search for novel therapeutic agents that can provide effective treatments for a variety of diseases. This research not only contributes to drug discovery but also to the understanding of the molecular mechanisms underlying their pharmacological actions (Elgemeie et al., 2019).
Safety And Hazards
Future Directions
Azulene has been studied for a hundred years, and new synthetic methods, reactivity, and physical properties continue to be discovered . The current research will influence the foundations of organic chemistry in the years to come and in practice will help harness the maximum potential of captured light energy .
properties
IUPAC Name |
azulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNKYGDVFVPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Record name | azulene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azulene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-56-7 | |
Record name | Polyazulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059770 | |
Record name | Azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azulene | |
CAS RN |
275-51-4 | |
Record name | Azulene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | azulene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azulene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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